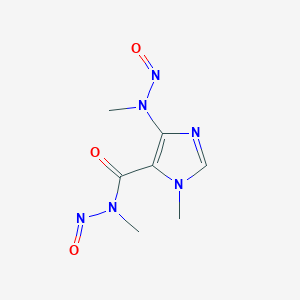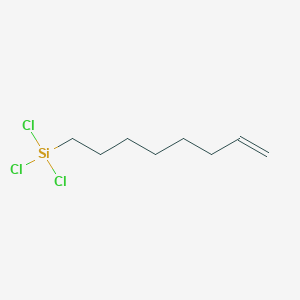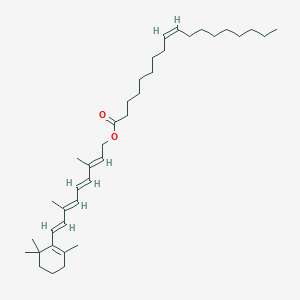
Rhenium fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhenium fluoride (ReF6) is a highly reactive and unstable compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a fluoride of the transition metal rhenium, which is known for its high melting point, density, and strength. Rhenium fluoride is a white, crystalline solid that is insoluble in water and has a melting point of 530°C. In
Applications De Recherche Scientifique
Rhenium fluoride has several potential scientific research applications, including its use as a catalyst in organic chemistry, as a precursor to rhenium metal and rhenium alloys, and as a potential material for high-temperature superconductors. Rhenium fluoride is also being studied for its potential use in nuclear medicine, as it has been shown to bind to cancer cells and could be used as a targeted therapy.
Mécanisme D'action
The mechanism of action of rhenium fluoride is not fully understood, but it is believed to interact with biological molecules through its fluoride ions. Rhenium fluoride has been shown to bind to proteins and enzymes, which could potentially affect their function. It has also been shown to have antimicrobial properties, which could be due to its ability to disrupt the cell membrane of bacteria.
Effets Biochimiques Et Physiologiques
Rhenium fluoride has been shown to have several biochemical and physiological effects, including its ability to inhibit the growth of cancer cells and bacteria. It has also been shown to have antioxidant properties, which could potentially protect against oxidative stress and inflammation. However, more research is needed to fully understand the effects of rhenium fluoride on biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using rhenium fluoride in lab experiments is its high reactivity, which makes it useful as a catalyst in organic chemistry. However, its instability and toxicity can also be limitations, as it requires careful handling and storage. Additionally, its high cost and limited availability can make it difficult to obtain for research purposes.
Orientations Futures
There are several future directions for research on rhenium fluoride, including its potential use in targeted cancer therapy, the development of rhenium fluoride-based materials for high-temperature superconductors, and the exploration of its antimicrobial properties. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of rhenium fluoride on biological systems.
Méthodes De Synthèse
Rhenium fluoride can be synthesized through several methods, including the reaction of rhenium metal with fluorine gas, the reaction of rhenium oxide with hydrogen fluoride, and the reaction of rhenium metal with ammonium fluoride. The most common method is the reaction of rhenium metal with fluorine gas at high temperatures and pressures. The reaction produces a mixture of rhenium hexafluoride (Rhenium fluoride) and rhenium pentafluoride (ReF5), which can be separated through fractional distillation.
Propriétés
Numéro CAS |
149852-31-3 |
|---|---|
Nom du produit |
Rhenium fluoride |
Formule moléculaire |
F4Re-4 |
Poids moléculaire |
262.2 g/mol |
Nom IUPAC |
rhenium;tetrafluoride |
InChI |
InChI=1S/4FH.Re/h4*1H;/p-4 |
Clé InChI |
IZVAOCKUNBYXSU-UHFFFAOYSA-J |
SMILES |
[F-].[F-].[F-].[F-].[Re] |
SMILES canonique |
[F-].[F-].[F-].[F-].[Re] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4S)-4-Amino-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B132805.png)



![4-[(1r)-1-Carboxyethyl]benzoic acid](/img/structure/B132819.png)

![1,1-dimethyl-3-[(E)-prop-1-enyl]urea](/img/structure/B132828.png)

![Methyl 4-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B132842.png)
![2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-YL)propyl]benzamide](/img/structure/B132849.png)

